3-(Hydroxymethyl)-5-nitrophenol CAS number 180628-74-4
3-(Hydroxymethyl)-5-nitrophenol CAS number 180628-74-4
A Trifunctional Scaffold for Fragment-Based Drug Discovery
Part 1: Executive Summary
In the landscape of modern medicinal chemistry, 3-(Hydroxymethyl)-5-nitrophenol (CAS 180628-74-4) serves as a critical "trifunctional" building block. Unlike simple phenols or benzyl alcohols, this molecule offers three distinct orthogonal handles—a phenolic hydroxyl, a benzylic alcohol, and a nitro group—positioned in a meta relationship. This unique geometry allows for the parallel exploration of chemical space without steric crowding, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , PROTAC linker design , and the synthesis of kinase inhibitors .
This guide provides a validated technical workflow for the synthesis, handling, and application of this compound, moving beyond basic catalog data to offer actionable experimental insights.
Part 2: Chemical Identity & Physical Profile[1][2]
Table 1: Physicochemical Constants
| Property | Specification |
| IUPAC Name | 3-(Hydroxymethyl)-5-nitrophenol |
| CAS Number | 180628-74-4 |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, THF; Sparingly soluble in water |
| pKa (Phenol) | ~7.8 (Acidified by electron-withdrawing -NO₂ group) |
| Storage | Inert atmosphere (N₂/Ar), 2–8°C, Protect from light |
Part 3: Strategic Synthesis (The Self-Validating Protocol)
Direct nitration of 3-hydroxybenzyl alcohol typically yields ortho/para isomers, making the meta-substituted target difficult to isolate. The most robust, self-validating route utilizes the chemoselective reduction of commercially available 3-hydroxy-5-nitrobenzoic acid .
Core Reaction Principle
The challenge lies in reducing the carboxylic acid to a benzyl alcohol without reducing the nitro group to an amine (which would occur with Pd/C + H₂) or an azo compound (possible with LiAlH₄).
The Solution: Use Borane-Dimethyl Sulfide (BH₃·DMS) or Borane-THF . Borane is highly electrophilic and reduces carboxylic acids rapidly via an acyloxyborane intermediate, while the nitro group (an electrophile itself) remains inert to the electron-deficient borane.
Step-by-Step Protocol
Reagents:
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Precursor: 3-Hydroxy-5-nitrobenzoic acid (CAS 78238-14-9)
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Reducing Agent: Borane-Dimethyl Sulfide complex (2.0 M in THF)
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Solvent: Anhydrous Tetrahydrofuran (THF)
Procedure:
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Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
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Dissolution: Charge the flask with 3-hydroxy-5-nitrobenzoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool the yellow solution to 0°C using an ice bath.
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Addition: Cannulate or carefully add BH₃·DMS (15.0 mmol, 1.5 equiv) dropwise over 20 minutes. Note: Evolution of hydrogen gas will occur; ensure proper venting.
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Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The carboxylic acid spot (baseline) should disappear, replaced by a less polar product spot.
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Quench (Critical): Cool the mixture back to 0°C. Slowly add MeOH (20 mL) dropwise. Caution: Vigorous effervescence will occur as excess borane is destroyed and trimethyl borate is formed.
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Workup: Concentrate the mixture under reduced pressure to remove THF/MeOH/Trimethyl borate. Redissolve the residue in Ethyl Acetate (100 mL) and wash with 1M HCl (20 mL) followed by Brine (20 mL).
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Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 80:20 to 50:50) to yield 3-(hydroxymethyl)-5-nitrophenol as a yellow solid.
Part 4: Visualization of Logic & Workflow
Diagram 1: Chemoselective Synthesis Pathway
This diagram illustrates the selectivity of the Borane reduction compared to alternative methods that would fail (e.g., LiAlH₄).
Caption: Chemoselective reduction pathway preserving the nitro group while converting the carboxylic acid to benzyl alcohol.
Diagram 2: The "Trifunctional" Drug Design Cycle
How to exploit CAS 180628-74-4 in medicinal chemistry campaigns.
Caption: Divergent synthesis utility map showing three orthogonal handles for library generation.
Part 5: Applications in Drug Development
1. PROTAC Linker Design
The benzyl alcohol moiety is easily converted to a benzyl bromide (using PBr₃) or mesylate. This electrophile can then react with long-chain diamines or PEG-linkers. The phenol remains available to attach to an E3 ligase ligand (e.g., VHL or Cereblon binders), while the nitro group acts as a masked attachment point for the target protein warhead (after reduction to aniline).
2. Kinase Inhibitor Scaffolds
In kinase inhibitors, the phenol often mimics the ATP adenine ring's interaction with the hinge region (hydrogen bond donor/acceptor). The hydroxymethyl group can be oxidized to an aldehyde and coupled with amines to access the "solvent front" of the kinase pocket, improving solubility and selectivity.
3. Heterocyclic Library Generation
The compound serves as a precursor to benzoxazoles or benzimidazoles .
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Protocol: Reduce the nitro group to an aniline. You now have a 3-hydroxymethyl-5-aminophenol. Cyclization with carboxylic acids or aldehydes yields substituted benzoxazoles, retaining the hydroxymethyl group for further derivatization.
Part 6: Safety & Handling (HSE)
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Nitro Compounds : While this specific molecule is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition.
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Borane Reagents : BH₃·DMS is pyrophoric and generates flammable hydrogen gas upon reaction. Always use a nitrogen flush and quench excess reagent slowly at low temperature.
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Toxicology : Treat as a suspected irritant and potential sensitizer. Use standard PPE (Nitrile gloves, safety glasses, fume hood).
References
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Brown, H. C., & Choi, Y. M. (1982). The reaction of borane-dimethyl sulfide with organic compounds: A simple, convenient procedure for the selective reduction of carboxylic acids to alcohols in the presence of nitro groups.Synthesis , 1982(12), 1036–1037.
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Sigma-Aldrich. (2024). Product Specification: 3-Hydroxy-5-nitrobenzoic acid (Precursor).
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15283558, 3-(Hydroxymethyl)-5-nitrophenol.
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Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.Angewandte Chemie International Edition , 43(1), 46–58.
